4-Aminopiperidin-2-one dihydrochloride
Description
Nomenclature and Classification
4-Aminopiperidin-2-one dihydrochloride belongs to the class of organic compounds known as aminopiperidines, which are characterized by piperidine rings bearing amino substituents. The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the base name derived from the six-membered heterocyclic piperidin-2-one structure. The compound carries the Chemical Abstracts Service registry number 1956307-86-0, which serves as its unique chemical identifier in scientific databases and literature.
The classification of this compound encompasses multiple chemical categories. Primarily, it functions as a lactam, specifically a six-membered β-lactam analog, where the carbonyl group at position 2 forms part of the cyclic amide functionality. Additionally, the presence of the amino group at position 4 classifies it within the broader aminopiperidine family. The dihydrochloride designation indicates that two molecules of hydrochloric acid have formed ionic associations with the basic nitrogen centers in the molecule, resulting in a salt form that typically exhibits enhanced water solubility and crystalline stability compared to the free base.
From a structural chemistry perspective, this compound can be categorized as a substituted heterocycle containing nitrogen as the heteroatom. The lactam functionality places it within the amide classification, while the additional amino substituent introduces primary amine characteristics. This dual nature contributes to the compound's versatility in chemical synthesis and potential biological activity patterns.
Historical Development and Discovery
The development of piperidine derivatives, including 4-aminopiperidin-2-one compounds, traces its origins to the broader exploration of nitrogen-containing heterocycles in organic chemistry. Piperidin-2-one, the parent structure of this compound, belongs to the family of cyclic amides that have garnered significant attention in medicinal chemistry due to their structural similarity to naturally occurring compounds and their potential as pharmaceutical intermediates.
The historical context of lactam chemistry reveals that compounds containing the piperidin-2-one core structure have been extensively studied for their biological activities and synthetic utility. Research into aminopiperidines has been driven by their presence in various natural products and their utility as building blocks for more complex molecular architectures. The specific development of 4-aminopiperidin-2-one derivatives likely emerged from systematic structure-activity relationship studies aimed at optimizing biological activity and synthetic accessibility.
The evolution of salt forms, particularly hydrochloride salts, in pharmaceutical chemistry represents a strategic approach to improving the physicochemical properties of organic compounds. The dihydrochloride form of 4-aminopiperidin-2-one would have been developed to address solubility and stability challenges associated with the free base form, reflecting broader trends in pharmaceutical salt selection and optimization.
Contemporary research continues to explore piperidin-2-one derivatives for their potential applications in drug discovery and organic synthesis. The systematic investigation of these compounds has revealed their significance as β-turn mimetics in peptide chemistry, where they can induce specific conformational changes in larger molecular structures.
Structural Overview and Significance in Organic Chemistry
The molecular structure of this compound encompasses several key structural features that contribute to its chemical and biological significance. The core piperidin-2-one framework consists of a six-membered saturated ring containing one nitrogen atom and a carbonyl group at the 2-position, forming a lactam functionality. This arrangement creates a planar amide bond within the ring system, which influences the overall molecular conformation and chemical reactivity.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₅H₁₂Cl₂N₂O |
| Molecular Weight | 187.07 g/mol |
| Systematic Name | 4-amino-2-piperidinone dihydrochloride |
| SMILES Notation | O=C1NCCC(N)C1.[H]Cl.[H]Cl |
The amino group positioned at the 4-carbon of the piperidine ring introduces additional chemical functionality and potential for intermolecular interactions. This substitution pattern creates an asymmetric center when considering the ring conformation, although the compound may exist as a racemic mixture depending on the synthetic route employed. The spatial arrangement of the amino group relative to the lactam carbonyl influences the compound's ability to participate in hydrogen bonding interactions, both intramolecularly and with other molecules.
The significance of this structural arrangement in organic chemistry extends beyond simple molecular architecture. The lactam functionality serves as a versatile synthetic handle, capable of undergoing various chemical transformations including reduction to the corresponding amine, nucleophilic addition reactions, and ring-opening processes under appropriate conditions. The amino substituent provides additional reactivity, enabling acylation, alkylation, and other derivatization reactions that can lead to more complex molecular structures.
In the context of conformational analysis, piperidin-2-one rings typically adopt chair-like conformations similar to cyclohexane derivatives, with the lactam nitrogen and carbonyl carbon maintaining planarity due to amide resonance. The presence of the amino substituent may influence the preferred ring conformation through steric and electronic effects, potentially affecting the compound's interaction with biological targets or its behavior in synthetic transformations.
Relationship to Other Piperidine Derivatives
This compound exists within a broader family of piperidine derivatives that share structural similarities while exhibiting distinct chemical and biological properties. The relationship between this compound and other members of the piperidine family provides insight into structure-activity relationships and synthetic strategies within this chemical class.
The monohydrochloride analog, 4-aminopiperidin-2-one hydrochloride, represents the most closely related compound, differing only in the degree of protonation. With molecular formula C₅H₁₁ClN₂O and molecular weight 150.61 g/mol, the monohydrochloride form contains one fewer hydrochloric acid equivalent, resulting in different solubility and stability characteristics. The choice between mono- and dihydrochloride forms often depends on specific application requirements, with the dihydrochloride typically offering enhanced water solubility at the expense of potentially altered biological activity due to increased ionic character.
4-Aminopiperidine represents the non-lactam analog, lacking the carbonyl functionality at position 2. This structural difference significantly impacts the compound's chemical behavior, as the absence of the lactam group eliminates the constraint imposed by the cyclic amide and alters the overall molecular flexibility. 4-Aminopiperidine derivatives, available in both hydrochloride and dihydrochloride forms, serve different synthetic purposes while maintaining the basic piperidine ring system and amino substitution pattern.
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| This compound | C₅H₁₂Cl₂N₂O | 187.07 | Contains lactam functionality |
| 4-Aminopiperidin-2-one hydrochloride | C₅H₁₁ClN₂O | 150.61 | Single HCl equivalent |
| 4-Aminopiperidine dihydrochloride | C₅H₁₄Cl₂N₂ | 173.08 | Lacks carbonyl group |
Other related piperidine derivatives include various substituted piperidin-2-ones and aminopiperidines that differ in substitution patterns, ring modifications, or functional group variations. For example, 1-methyl-4-amino-2-piperidinone incorporates methylation at the lactam nitrogen, altering both steric and electronic properties compared to the parent compound. Such modifications demonstrate the extensive possibilities for structural variation within the piperidine family while maintaining core structural elements.
The synthetic relationship between these compounds often involves common intermediates and transformation strategies. Reduction of 4-aminopiperidin-2-one derivatives can yield the corresponding 4-aminopiperidine compounds, while oxidation or other functional group manipulations can introduce additional complexity. Understanding these relationships facilitates strategic planning in synthetic chemistry and helps predict potential biological activities based on known structure-activity relationships within the piperidine family.
Properties
IUPAC Name |
4-aminopiperidin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.2ClH/c6-4-1-2-7-5(8)3-4;;/h4H,1-3,6H2,(H,7,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIAYDWXSSLYBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956307-86-0 | |
| Record name | 4-aminopiperidin-2-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Material Preparation
- The synthesis begins with (R)-2,5-diaminopentanoic acid hydrochloride.
- This precursor undergoes esterification with methanol and acetyl chloride to yield (R)-methyl 2,5-diaminopentanoate dihydrochloride.
Cyclization to 3-Aminopiperidin-2-one Hydrochloride
- The esterified intermediate is subjected to cyclization using a metal alkoxide base (commonly sodium methoxide) in methanol.
- The reaction temperature is carefully maintained between approximately -10°C and 0°C to promote ring closure forming (R)-3-aminopiperidin-2-one.
- Following cyclization, the product is treated with hydrochloric acid in a solvent mixture of methanol and methyl tert-butyl ether at temperatures from 0°C to 20°C to form the hydrochloride salt of the piperidinone.
Reduction to 4-Aminopiperidine Dihydrochloride
- The piperidinone hydrochloride is then reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
- The equivalents of LiAlH4 range from about 1.5 to 2.0, with reaction temperatures controlled between 25°C and 35°C.
- The reduction step is followed by heating the reaction mixture to 55°C–65°C to complete the reaction.
- The final product, 4-aminopiperidin-2-one dihydrochloride, is isolated by filtration.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature Range (°C) | Equivalents Used | Solvent(s) | Notes |
|---|---|---|---|---|---|
| Esterification | Methanol, Acetyl chloride | 5 to 10 | 1 equiv. amino acid, ~2 equiv. acetyl chloride | Methanol | Produces methyl ester dihydrochloride |
| Cyclization | Sodium methoxide | -10 to 0 | 1.5 to 3 equiv. sodium methoxide | Methanol | Ring closure to 3-aminopiperidin-2-one |
| Hydrochloride salt formation | Hydrochloric acid | 0 to 20 | 1 to 1.5 equiv. HCl | Methanol + methyl tert-butyl ether | Forms hydrochloride salt |
| Reduction | Lithium aluminum hydride | 25 to 35 (initial), 55 to 65 (heating) | 1.5 to 2 equiv. LiAlH4 | Tetrahydrofuran (THF) | Converts ketone to amine |
| Isolation | Filtration | Ambient | — | — | Solid dihydrochloride salt isolated |
Research Findings and Optimization Notes
- Stoichiometry: Precise control of reagent equivalents is critical. For example, using about 1.6 equivalents of lithium aluminum hydride optimizes reduction efficiency without excessive reagent waste.
- Temperature Control: Low temperatures during cyclization (-10°C to 0°C) prevent side reactions and favor the formation of the desired piperidinone ring.
- Solvent Choice: Methanol is the primary solvent for esterification and cyclization, while tetrahydrofuran is preferred for the reduction step due to its compatibility with lithium aluminum hydride.
- Scale-Up Feasibility: The methods have been demonstrated on kilogram scales, indicating industrial applicability.
- Purification: Filtration is the preferred isolation technique for the dihydrochloride salt, simplifying downstream processing.
Summary Table of Key Preparation Methods
| Preparation Stage | Key Reagents | Temperature (°C) | Solvent(s) | Outcome |
|---|---|---|---|---|
| Esterification | (R)-2,5-diaminopentanoic acid HCl, methanol, acetyl chloride | 5–10 | Methanol | (R)-methyl 2,5-diaminopentanoate dihydrochloride |
| Cyclization | Sodium methoxide | -10 to 0 | Methanol | (R)-3-aminopiperidin-2-one |
| Hydrochloride salt formation | Hydrochloric acid | 0 to 20 | Methanol, methyl tert-butyl ether | (R)-3-aminopiperidin-2-one hydrochloride |
| Reduction | Lithium aluminum hydride | 25–35 (initial), 55–65 (heating) | Tetrahydrofuran (THF) | This compound |
| Isolation | Filtration | Ambient | — | Solid dihydrochloride salt |
Chemical Reactions Analysis
Types of Reactions: 4-Aminopiperidin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium or rhodium are employed in hydrogenation reactions.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various substituted piperidines.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Medicinal Chemistry
4-Aminopiperidin-2-one dihydrochloride plays a crucial role in the synthesis of pharmaceutical agents. Notably, it has been identified as a precursor for developing analgesics and anticonvulsants. Its structure allows it to interact with biological targets effectively, making it valuable in drug discovery and development.
Enzyme Inhibition
The compound exhibits notable biological activity through its role as an enzyme inhibitor. It has been shown to inhibit Protein Kinase B (PKB), which is essential in cell signaling pathways related to metabolism and cell survival. Additionally, derivatives of this compound selectively inhibit calmodulin-dependent kinases, potentially restoring insulin sensitivity in obesity models .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties. Studies have demonstrated its ability to enhance synaptic transmission and reduce neurodegeneration markers under stress conditions, suggesting potential applications in treating neurodegenerative diseases.
Industrial Applications
In industrial settings, this compound is utilized in synthesizing agrochemicals and materials. Its role as an intermediate facilitates the production of various chemical products, contributing to advancements in agricultural chemistry.
Insulin Sensitivity Restoration
A study highlighted that derivatives of this compound could restore insulin sensitivity in diet-induced obesity models. The administration led to significant reductions in baseline glucose and insulin levels over a two-week period .
Neuroprotective Effects in Animal Models
In animal studies, the compound exhibited neuroprotective effects by improving synaptic function and reducing markers of neurodegeneration following induced stress conditions.
Mechanism of Action
The mechanism of action of 4-Aminopiperidin-2-one dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes, modulating their activity. The compound’s structure allows it to bind to active sites of enzymes, thereby affecting biochemical pathways. For example, it has been shown to inhibit protein kinase B (PKB), a key player in cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are compared based on structural features, physicochemical properties, and applications:
4-Aminopiperidin-2-one Hydrochloride (Monohydrochloride)
- CAS : 1260883-24-6
- Molecular Formula : C₅H₁₁ClN₂O
- Molecular Weight : 150.61 g/mol
- Structural Features : Single hydrochloride salt, lacks the second Cl⁻ ion present in the dihydrochloride form.
- Solubility : Moderately soluble in water and organic solvents.
- Applications : Used as a building block for bioactive molecules, including kinase inhibitors and antipsychotic agents.
- Key Difference : Reduced solubility compared to the dihydrochloride form, limiting its utility in formulations requiring high bioavailability .
3-Aminopiperidin-2-one Hydrochloride
- CAS : 138377-80-7
- Molecular Formula : C₅H₁₁ClN₂O
- Molecular Weight : 150.61 g/mol
- Structural Features: Amino group at the 3-position instead of the 4-position, altering steric and electronic properties.
- Applications : Primarily used in peptide mimetics and protease inhibitors. Its isomerism affects binding affinity in enzyme-substrate interactions .
4-(Aminomethyl)-1-methylpiperidin-2-one Dihydrochloride
- CAS : 1909336-47-5
- Molecular Formula : C₇H₁₆Cl₂N₂O
- Molecular Weight : 215.12 g/mol
- Structural Features: Additional methyl and aminomethyl groups at the 1- and 4-positions, respectively.
- Applications : Broad utility in anticancer agents and agrochemicals due to enhanced lipophilicity and target selectivity .
Vanoxerine Dihydrochloride
- Structural Class: Not a piperidinone derivative but included for pharmacological context.
- Pharmacological Activity: CDK2/4/6 triple inhibitor with IC₅₀ values of 3.79–4.04 µM in hepatocellular carcinoma cells. Demonstrates broader anticancer activity compared to selective CDK inhibitors (e.g., Adapalene, Rafoxanide) .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Solubility | Applications |
|---|---|---|---|---|---|---|
| 4-Aminopiperidin-2-one dihydrochloride | Not specified† | C₅H₁₂Cl₂N₂O | 187.07 | Dual HCl, 4-amino group | High aqueous | CNS drugs, enzyme inhibitors |
| 4-Aminopiperidin-2-one hydrochloride | 1260883-24-6 | C₅H₁₁ClN₂O | 150.61 | Single HCl, 4-amino group | Moderate | Kinase inhibitors, intermediates |
| 3-Aminopiperidin-2-one hydrochloride | 138377-80-7 | C₅H₁₁ClN₂O | 150.61 | 3-amino isomer | Moderate | Peptide mimetics, protease inhibitors |
| 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride | 1909336-47-5 | C₇H₁₆Cl₂N₂O | 215.12 | 1-methyl, 4-aminomethyl substituents | High organic | Anticancer agents, agrochemicals |
Biological Activity
4-Aminopiperidin-2-one dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.
This compound is a derivative of piperidine, characterized by the presence of an amino group at the 4-position of the piperidine ring. Its molecular formula is with a molecular weight of approximately 175.06 g/mol. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays.
The primary mechanism of action for this compound involves its role as an enzyme inhibitor. It has been shown to interact with several molecular targets, modulating their activity:
- Inhibition of Protein Kinase B (PKB) : This interaction affects critical cell signaling pathways involved in metabolism and cell survival.
- Calmodulin-Dependent Kinases : Research indicates that derivatives of this compound can selectively inhibit calmodulin-dependent kinases, which may restore insulin sensitivity in models of obesity .
Biological Activity
The biological activity of this compound spans several areas:
- Neuroscience : Exhibits potential neuroprotective effects by modulating neurotransmitter release and improving synaptic function.
- Pharmacology : Serves as a precursor for synthesizing various pharmaceutical agents, including analgesics and anticonvulsants.
- Cancer Research : Studies show that it may enhance the efficacy of other treatments by improving drug delivery systems .
Table 1: Summary of Biological Activities
Case Studies
-
Insulin Sensitivity Restoration :
A study demonstrated that derivatives of this compound could restore insulin sensitivity in diet-induced obesity models. The compounds showed a significant reduction in baseline glucose and insulin levels after administration over a two-week period . -
Neuroprotective Effects in Animal Models :
In animal studies, this compound exhibited neuroprotective properties by enhancing synaptic transmission and reducing neurodegeneration markers following induced stress conditions .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential:
- Absorption : Rapid absorption was noted in animal models, with peak plasma concentrations achieved within hours post-administration.
- Metabolism : The compound undergoes various metabolic processes, including oxidation and acetylation, leading to several metabolites that may also possess biological activity .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-Aminopiperidin-2-one dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via condensation reactions between piperidine derivatives and aminoethyl precursors under acidic conditions. For example, nucleophilic substitution using 2-chloroethylamine hydrochloride with piperidin-2-one derivatives in methanol or THF at reflux (60–80°C) yields the target compound. Catalysts like triethylamine improve reaction efficiency by neutralizing HCl byproducts . Purification typically involves recrystallization from ethanol/water mixtures to achieve >95% purity. Yield optimization requires precise stoichiometric ratios (1:1.2 for amine:chloride) and inert atmospheres to prevent oxidation of the amine group .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the piperidin-2-one ring (δ ~3.2–3.5 ppm for NH₂ protons) and dihydrochloride salt formation (broad peaks due to hygroscopicity).
- HPLC : Reverse-phase C18 columns with UV detection at 210 nm (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>98% required for pharmacological studies).
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ at m/z 179.1 for the free base) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and synthesis due to potential HCl vapor release.
- Spill Management : Neutralize spills with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .
Advanced Research Questions
Q. How does this compound interact with trace amine-associated receptor 1 (TAAR1), and what experimental models validate this activity?
- Methodological Answer : The compound acts as a TAAR1 agonist, inducing cAMP production via Gαs-coupled pathways. Validate using:
- In Vitro Assays : HEK293 cells transfected with human TAAR1. Measure cAMP accumulation using ELISA or FRET-based biosensors (EC₅₀ typically ~50–100 nM).
- Control Experiments : Co-treatment with TAAR1 antagonists (e.g., EPPTB) to confirm receptor specificity. Dose-response curves should account for potential off-target effects on adrenergic receptors due to structural similarities .
Q. How can researchers resolve contradictions in solubility data for this compound across studies?
- Methodological Answer : Discrepancies often arise from pH-dependent solubility. Standardize protocols by:
- pH Adjustment : Test solubility in buffered solutions (pH 1–7.4) to mimic physiological conditions. The compound is highly soluble in acidic buffers (≥50 mg/mL at pH 1) but precipitates at neutral pH due to deprotonation.
- Dynamic Light Scattering (DLS) : Monitor particle size distribution to detect aggregation in real-time .
Q. What strategies optimize the stability of this compound in long-term pharmacological studies?
- Methodological Answer :
- Storage Conditions : Lyophilized powder stored at -20°C under argon prevents hygroscopic degradation. In solution, use acidic buffers (pH 2–3) with 0.01% EDTA to chelate metal ions that catalyze hydrolysis.
- Stability-Indicating Assays : Periodic HPLC analysis to track degradation products (e.g., piperidin-2-one or free amine) over 6–12 months .
Key Considerations for Experimental Design
- Dose Selection : Start with 1–100 µM for in vitro studies to capture sub-maximal and maximal receptor activation .
- Counterion Effects : Compare dihydrochloride vs. free base forms to assess salt-dependent bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
